4-Bromo as a Synthetic Handle vs Unsubstituted Thiazole
The 4-bromo substituent on the thiazole ring confers reactivity toward palladium-catalyzed cross-coupling reactions, a synthetic capability absent in the unsubstituted 2-(pyrazin-2-yl)thiazole analog. This enables iterative derivatization at the thiazole 4-position for SAR library synthesis [1].
| Evidence Dimension | Synthetic derivatization potential |
|---|---|
| Target Compound Data | Bromine atom at thiazole 4-position (molecular weight: 242.1 g/mol; bromine atomic weight contribution: 79.9 g/mol) [2] |
| Comparator Or Baseline | 2-(Pyrazin-2-yl)thiazole: hydrogen at thiazole 4-position (molecular weight: 163.2 g/mol; no halogen functionality) [3] |
| Quantified Difference | Presence of Br enables cross-coupling; absence of Br limits to direct thiazole functionalization only |
| Conditions | Structural analysis; inferred from established aryl bromide reactivity principles in palladium-catalyzed cross-coupling chemistry |
Why This Matters
The bromine functionality provides a site-selective handle for late-stage diversification, a capability essential for medicinal chemistry SAR campaigns that is not available with the non-halogenated analog.
- [1] Mukhrish, Y.E. (2021). New methods for the rapid synthesis of thiazoles. Doctoral Thesis, University of Bath. View Source
- [2] PubChem. 2-(4-Bromo-1,3-thiazol-2-yl)pyrazine. PubChem CID: 79402353. View Source
- [3] PubChem. 2-(Pyrazin-2-yl)thiazole. PubChem CID: 13005158. View Source
